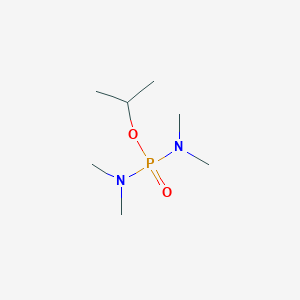
Propan-2-yl N,N,N',N'-tetramethylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphorodiamidate group, which is bonded to an isopropyl group and four methyl groups. It is used in various scientific research fields due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of isopropyl alcohol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also minimizes the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various alkyl or aryl phosphorodiamidates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triisopropylamine: Another tertiary amine with similar steric hindrance properties.
N,N-Dimethylphosphorodiamidate: A related compound with different alkyl groups attached to the phosphorodiamidate moiety.
Uniqueness
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Eigenschaften
CAS-Nummer |
120551-42-0 |
|---|---|
Molekularformel |
C7H19N2O2P |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
N-[dimethylamino(propan-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h7H,1-6H3 |
InChI-Schlüssel |
RSSGUTSRBJSDCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


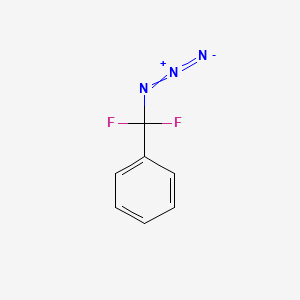
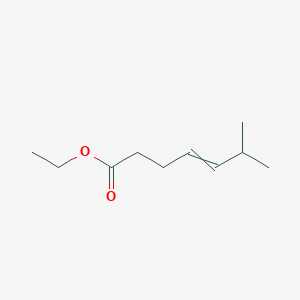
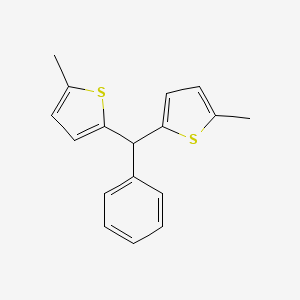
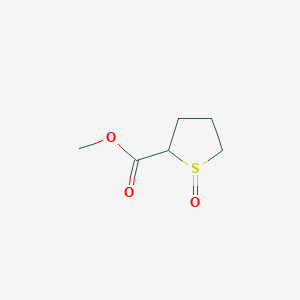
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)


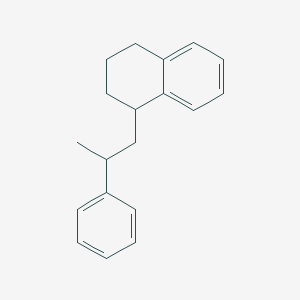
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
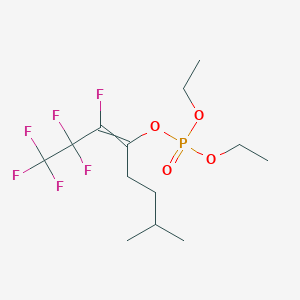
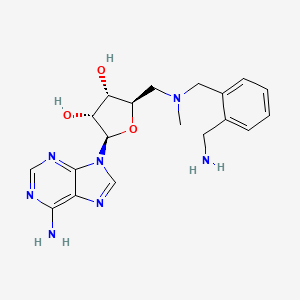
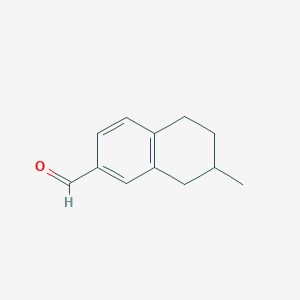
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
